molecular formula C8H9F2NO B13067475 (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol

Cat. No.: B13067475
M. Wt: 173.16 g/mol
InChI Key: RRHQXTUNHJLDMM-SSDOTTSWSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol . This name reflects:

  • The phenyl ring substituted with fluorine atoms at the 2nd and 6th positions.
  • The ethan-1-ol backbone, where the hydroxyl (-OH) group is attached to the first carbon.
  • The amino group (-NH2) on the second carbon of the ethanol chain.
  • The (1S) stereochemical designation, indicating the absolute configuration at the chiral center (carbon 1).

Structural Representation :

  • The benzene ring has fluorine atoms at positions 2 and 6.
  • The hydroxyl group is bonded to carbon 1 of the ethanol chain, which is directly attached to the aromatic ring.
  • The amino group resides on carbon 2 of the ethanol chain.
  • The chiral center at carbon 1 adopts an S configuration due to the priority order of substituents (OH > C6H3F2 > CH2NH2 > H) under Cahn-Ingold-Prelog rules.

CAS Registry Numbers and Synonyms

CAS Registry Number :

  • 133562-32-0

Synonyms :

  • α-(Aminomethyl)-2,6-difluorobenzenemethanol
  • 2-Amino-1-(2,6-difluorophenyl)ethanol
  • AKOS BBV-002050

These aliases are commonly used in industrial and academic contexts, though the IUPAC name remains the standard for unambiguous identification.

Molecular Formula and Weight Analysis

Molecular Formula :

  • C8H9F2NO

Molecular Weight :

  • 173.16 g/mol
Component Contribution to Molecular Weight
Carbon (C8) 96.10 g/mol (12.01 × 8)
Hydrogen (H9) 9.07 g/mol (1.01 × 9)
Fluorine (F2) 38.00 g/mol (19.00 × 2)
Nitrogen (N1) 14.01 g/mol
Oxygen (O1) 16.00 g/mol

The formula distinguishes this compound from analogs such as (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol (CAS: 1568201-93-3), which has a distinct fluorine substitution pattern.

Stereochemical Designation and Chiral Center Configuration

The compound’s chiral center at carbon 1 arises from the tetrahedral bonding of four distinct groups:

  • Hydroxyl (-OH)
  • 2,6-Difluorophenyl group
  • Aminoethyl (-CH2NH2)
  • Hydrogen (-H)

Configuration Determination :

  • Assign priorities: OH (1) > C6H3F2 (2) > CH2NH2 (3) > H (4).
  • Orient the molecule so the lowest-priority group (H) faces away.
  • The remaining groups (OH → C6H3F2 → CH2NH2) form a counterclockwise sequence, yielding the S configuration .

Implications of Chirality :

  • The S enantiomer may exhibit distinct biological activity compared to its R counterpart, as seen in related amino alcohols.
  • Stereospecific synthesis methods are critical for producing enantiomerically pure samples for pharmaceutical applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1S)-2-amino-1-(2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

RRHQXTUNHJLDMM-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](CN)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CN)O)F

Origin of Product

United States

Preparation Methods

Reduction of 2,6-Difluoroacetophenone

The primary synthetic approach involves the reduction of 2,6-difluoroacetophenone to the corresponding amino alcohol. This method typically proceeds via:

  • Starting Material: 2,6-difluoroacetophenone
  • Amination Source: Ammonia or suitable amine source
  • Reducing Agents: Sodium borohydride (NaBH4) or catalytic hydrogenation
  • Solvents: Polar protic solvents such as ethanol or methanol
  • Conditions: Room temperature for NaBH4 reductions; elevated hydrogen pressure for catalytic hydrogenation

This reaction converts the ketone group to a β-amino alcohol with the introduction of the amino group via reductive amination pathways. The process can be represented as:

$$
\text{2,6-difluoroacetophenone} + \text{NH}_3 + \text{reducing agent} \rightarrow (1S)-2\text{-amino-1-(2,6-difluorophenyl)ethan-1-ol}
$$

Catalytic Hydrogenation

Industrial-scale synthesis often employs catalytic hydrogenation:

  • Catalyst: Palladium on carbon (Pd/C) or other metal catalysts
  • Hydrogen Source: Molecular hydrogen (H₂) under pressure
  • Reaction Conditions: Controlled temperature (typically 25–50°C), hydrogen pressure (1–5 atm)
  • Advantages: High yield, scalability, and potential for stereoselective control with chiral catalysts

This method facilitates efficient reduction of 2,6-difluoroacetophenone in the presence of ammonia or amine, yielding the target amino alcohol with high purity.

Chiral Control and Enantiomeric Purity

Achieving the (1S) stereochemistry is crucial for biological activity:

  • Chiral Pool Approach: Using chiral precursors such as (2,6-difluorophenyl)glycidol
  • Chiral Catalysts: Employing chiral ligands (e.g., Ru-BINAP complexes) during hydrogenation to induce stereoselectivity
  • Analytical Monitoring: Enantiomeric excess (ee) assessed via chiral HPLC or polarimetry to ensure stereochemical integrity

Reaction parameters such as temperature, solvent polarity, and hydrogen pressure significantly influence enantiomeric purity. Polar solvents stabilize transition states, enhancing stereoselectivity.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Reaction
Temperature 20–50°C Higher temperatures can increase rate but may reduce stereoselectivity
Hydrogen Pressure 1–5 atm Higher pressure improves reduction efficiency
Solvent Ethanol, Methanol, or DMSO Polar solvents improve solubility and reaction kinetics
Catalyst Pd/C, Ru-BINAP (for chiral control) Catalysts influence yield and stereochemistry
Reducing Agent NaBH4 (lab scale), H2 (industrial) NaBH4 suitable for lab synthesis; H2 preferred industrially

Industrial Production Techniques

  • Continuous Flow Reactors: Employed to maximize yield, purity, and safety while minimizing waste
  • Catalyst Recycling: Metal catalysts such as Pd/C are reused to reduce costs
  • Process Control: Automated systems regulate temperature, pressure, and reactant feed rates for consistent product quality

Characterization and Validation

  • X-ray Crystallography: Confirms absolute configuration and hydrogen bonding interactions between hydroxyl and amino groups
  • NMR Spectroscopy: ^19F-NMR elucidates fluorine environments; ^1H-NMR coupling constants confirm stereochemistry
  • Computational Studies: Density functional theory (DFT) and molecular docking validate experimental findings and predict reactivity

Summary Table of Preparation Methods

Method Starting Material Reducing Agent/Catalyst Solvent Conditions Scale Notes
NaBH4 Reduction 2,6-difluoroacetophenone Sodium borohydride Ethanol/Methanol Room temperature Laboratory Simple, moderate stereocontrol
Catalytic Hydrogenation 2,6-difluoroacetophenone Pd/C, Ru-BINAP (chiral) Ethanol/Methanol 25–50°C, 1–5 atm H2 Industrial High yield, scalable, stereoselective with chiral catalysts
Chiral Pool Synthesis (2,6-difluorophenyl)glycidol Chiral catalysts Polar solvents Controlled temperature Laboratory/Industrial High enantiomeric excess

Research Findings and Applications

Studies demonstrate that the fluorine substitution pattern enhances metabolic stability and biological activity, making this compound valuable in pharmaceutical research. The preparation methods outlined provide routes to obtain the compound with high purity and stereochemical fidelity necessary for drug development and biochemical studies.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can convert the amino group to a primary amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces primary amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is recognized for its potential in developing pharmaceutical agents. It serves as a key intermediate in synthesizing various bioactive molecules. Its structural features allow for modifications that can enhance biological activity against specific targets, such as enzymes and receptors involved in diseases like cancer and diabetes .

Case Study: Antidiabetic Agents
Research has demonstrated that derivatives of (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol exhibit promising antidiabetic properties. For instance, compounds synthesized from this amine have shown effectiveness in modulating insulin sensitivity and glucose metabolism in preclinical models .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for constructing complex organic molecules. Its chiral nature allows chemists to create enantiomerically pure compounds essential for various applications in pharmaceuticals and agrochemicals .

Synthetic Pathways
The synthesis typically involves the reduction of corresponding ketones or aldehydes followed by amination processes. This versatility makes it an attractive option for chemists looking to develop new compounds with specific functionalities .

Material Science

Polymer Chemistry
The compound has been explored in polymer chemistry as a potential additive to enhance the properties of polymers. Its fluorinated phenyl group can improve thermal stability and chemical resistance of polymeric materials .

Case Study: Coatings and Adhesives
Research indicates that incorporating this compound into coatings and adhesives can significantly enhance their performance characteristics, such as adhesion strength and durability under harsh conditions .

Biochemical Probes

Investigating Enzyme Mechanisms
In biochemical research, this compound has been studied as a probe to investigate enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to elucidate the roles of these enzymes in metabolic pathways .

Toxicological Studies

Safety Assessments
Given its structural properties, there is ongoing research into the toxicological effects of this compound and its derivatives. Understanding the safety profile is crucial for its application in consumer products and pharmaceuticals .

Summary Table of Applications

Field Application Details
Medicinal ChemistryPharmaceutical DevelopmentKey intermediate for bioactive molecules; potential antidiabetic agents
Organic SynthesisBuilding Block for Complex MoleculesChiral nature aids in creating enantiomerically pure compounds
Material SciencePolymer ChemistryEnhances thermal stability and chemical resistance
Biochemical ProbesInvestigating Enzyme MechanismsUsed to study enzyme interactions in metabolic pathways
Toxicological StudiesSafety AssessmentsOngoing research on toxicity profiles for consumer safety

Mechanism of Action

The mechanism by which (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : (1S)-2-amino-1-(4-fluorophenyl)ethanol (C₈H₁₀FNO; MW 167.17 g/mol)
  • Key Differences: Fluorine substitution at the 4-position instead of 2,6-difluoro. Reduced steric hindrance and altered electronic effects due to mono-fluorination. Implications: The single fluorine may decrease metabolic stability compared to the 2,6-difluoro analog, as para-substitution is less effective at blocking cytochrome P450-mediated oxidation .
Compound B : 1-(2,6-difluorophenyl)ethanol (C₈H₈F₂O; MW 158.15 g/mol, CAS 87327-65-9)
  • Key Differences: Lacks the amino group at the β-position. Implications: The absence of the amino group limits its utility in forming salt derivatives or interacting with biological targets via amine-mediated interactions .
Compound C : (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (C₈H₇Cl₂FOH; MW 209.04 g/mol)
  • Key Differences :
    • Chlorine atoms replace fluorines at the 2- and 6-positions, with an additional fluorine at the 3-position.
    • Higher molecular weight and increased lipophilicity (Cl > F in hydrophobic interactions).
    • Implications : Chlorine substitution may enhance binding affinity to hydrophobic pockets in proteins but could also increase toxicity risks .
Compound D : 2-Amino-2-(2,6-difluorophenyl)acetonitrile (C₈H₆F₂N₂; MW 176.15 g/mol, CAS 926233-91-2)
  • Key Differences :
    • Nitrile group replaces the hydroxyl group.
    • Increased electrophilicity due to the nitrile moiety.
    • Implications : The nitrile group may serve as a precursor for further synthetic modifications, such as hydrolysis to carboxylic acids or reduction to amines .
Compound E : (1S)-1-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol (C₈H₅BrF₄O; MW 273.02 g/mol, CAS 1932782-10-9)
  • Key Differences: Bromine at the 2-position and trifluoromethyl group on the ethanol moiety. Significantly higher molecular weight and steric bulk.

Biological Activity

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol, also known as 2-amino-1-(2,6-difluorophenyl)ethanol, is an organic compound with significant biological activity attributed to its structural features. The compound contains an amino group and a hydroxyl group, which facilitate interactions with various biological targets. Its molecular formula is C8H10F2NOC_8H_{10}F_2NO, and it has a molar mass of approximately 173.16 g/mol.

Structural Characteristics

The unique structure of this compound includes:

  • Chiral Center : This contributes to its potential specificity in biological interactions.
  • Difluorophenyl Moiety : Enhances lipophilicity and binding affinity to biological receptors.

The biological activity of this compound is primarily due to its ability to form hydrogen bonds through its amino and hydroxyl groups. These interactions can modulate enzyme or receptor activity, making it a candidate for pharmacological studies. The difluorophenyl group further enhances the compound's binding affinity and specificity towards certain biological targets, which is crucial for drug design and development.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Enzyme Inhibition : The compound's ability to bind to enzymes suggests potential use as an inhibitor in biochemical pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study ReferenceBiological Activity ObservedMethodology
Antitumor effects in vitroIC50 values determined for various cancer cell lines
Interaction with specific receptorsBinding affinity assays
Antimicrobial propertiesAgar diffusion method for antibacterial activity

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure CharacteristicsNotable Biological Activity
2-Amino-1-(2,4-difluorophenyl)ethanolTwo fluorine atoms at different positionsModerate antitumor activity
2-Amino-1-(3,5-difluorophenyl)ethanolFluorine substitutions on different phenyl positionsInhibitory effects on certain enzymes
2-Amino-1-(2,6-dichlorophenyl)ethanolSubstituted with chlorine instead of fluorineAntimicrobial effects

The presence of fluorine in these compounds generally enhances their stability and lipophilicity compared to non-fluorinated analogs, leading to improved biological activity .

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